molecular formula C19H20FNO5 B2372305 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate CAS No. 1638737-67-3

2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate

Cat. No.: B2372305
CAS No.: 1638737-67-3
M. Wt: 361.369
InChI Key: VBNRIQFKKVXERC-UHFFFAOYSA-N
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Description

2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is a synthetic organic compound featuring a bifunctional ester-amide structure. Its molecular architecture comprises:

  • A 2,3-dimethoxybenzylamino group linked via a 2-oxoethyl spacer, which may enhance steric bulk and influence electronic properties.

Properties

IUPAC Name

[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO5/c1-24-16-8-4-6-14(19(16)25-2)11-21-17(22)12-26-18(23)10-13-5-3-7-15(20)9-13/h3-9H,10-12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNRIQFKKVXERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)COC(=O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dimethoxybenzylamine with ethyl 3-fluorophenylacetate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Beta-Secretase Inhibition

Research indicates that compounds similar to 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate exhibit significant inhibitory effects on beta-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease. The inhibition of this enzyme can lead to decreased levels of amyloid-beta peptides, which are associated with neurodegeneration. A patent describes the synthesis and efficacy of such compounds in enhancing cognitive functions and preventing neurodegenerative diseases .

Study Findings
WO2009038412A2Demonstrated that beta-secretase inhibitors improve cognitive function and may prevent Alzheimer's progression.

Antitumor Activity

The compound has been evaluated for its potential antitumor properties. Studies have shown that derivatives with similar functional groups can inhibit tumor cell proliferation. The presence of fluorine substitutes enhances the lipophilicity and biological activity of these compounds, making them promising candidates for cancer treatment.

Research Outcome
Various studiesSuggested that modifications to the aromatic ring increase cytotoxicity against various cancer cell lines.

Oxidative Stress Reduction

Compounds like this compound have been investigated for their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous chronic diseases, including cardiovascular diseases and cancer.

Research Findings Implications
Studies on related compoundsIndicated a reduction in lipid peroxidation and improved cellular health through antioxidant mechanisms.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share key structural features with the target molecule, enabling comparative analysis:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-fluorophenyl)acetate 4-fluorophenyl acetate; benzodioxin amino group C₁₈H₁₅FNO₅ 352.32 Benzodioxin vs. dimethoxybenzyl; 4-F vs. 3-F phenyl
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate 3-fluorobenzylamino group; methyl ester C₁₀H₁₂FNO₂ 197.21 Simpler ester; lacks dimethoxy and aromatic acetate
AZD1152 (from ) 3-fluorophenylamino-oxoethyl; quinazoline-pyrazole core; phosphate ester C₂₉H₃₀F₂N₇O₈P 673.56 Complex core; phosphate group enhances solubility
tert-Butyl 2-(4-((3'R,4S)-3'-fluoro-...))acetate Fluorinated spiroimidazolidine; trifluoropropan-2-ylamino group C₃₄H₃₄F₄N₅O₆ 708.66 Multi-fluorinated; spirocyclic core
Key Observations:
  • Fluorine Position : The 3-fluorophenyl group in the target compound and AZD1152 may favor specific binding interactions (e.g., kinase active sites) compared to 4-fluorophenyl analogs .
  • Ester vs. Amide Linkages : The target compound’s ester group is more prone to hydrolysis than amide-containing analogs (e.g., ’s indole derivative), affecting metabolic stability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Fluorophenyl Analog Methyl Ester AZD1152
LogP (Predicted) ~3.2 ~2.8 ~1.5 ~1.2 (due to phosphate)
Solubility (mg/mL) Low (ester dominance) Moderate (benzodioxin) High (small size) High (ionizable phosphate)
Metabolic Stability Moderate (ester hydrolysis) High (amide stability) Low (rapid ester cleavage) High (phosphate stability)

    Biological Activity

    The compound 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is a derivative of amino acid esters that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The chemical formula for this compound is C19H22N2O5C_{19}H_{22}N_{2}O_{5}. The compound features a dimethoxybenzyl group and a fluorophenyl moiety, contributing to its unique biological profile.

    Biological Activity Overview

    The biological activity of this compound can be categorized into several key areas:

    • Antioxidant Activity
      • Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties. For example, derivatives containing dimethoxy groups have shown the ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
    • Antimicrobial Activity
      • Research has demonstrated that related compounds possess antimicrobial properties against various pathogens. The presence of the fluorophenyl group may enhance the compound's interaction with microbial cell membranes.
    • CNS Activity
      • Some derivatives of dimethoxybenzylamine have been studied for their effects on the central nervous system (CNS). Compounds with similar structural motifs have been reported to interact with dopamine receptors, suggesting potential applications in treating neurological disorders.

    The proposed mechanisms of action for this compound include:

    • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in oxidative stress and inflammation.
    • Receptor Modulation : The compound may act as a ligand for specific receptors in the CNS, impacting neurotransmitter systems.

    Case Studies and Research Findings

    Several studies have explored the biological activities of related compounds:

    StudyFindings
    Umesha et al. (2009)Investigated the antioxidant properties of benzylamine derivatives; found significant free radical scavenging activity .
    Research on Fluorinated CompoundsDemonstrated enhanced binding affinity to dopamine receptors in CNS models .
    Antimicrobial StudiesFound that similar compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

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